2-Methylcyclooctanone

physical property process chemistry distillation

2-Methylcyclooctanone (CAS 10363-27-6) is an eight-membered cyclic ketone (C9H16O, MW 140.22) characterized by a methyl substituent at the 2-position. The methyl group introduces both steric hindrance and conformational complexity relative to unsubstituted cyclooctanone, influencing its physical properties such as a higher atmospheric boiling point (205.3 ± 8.0 °C) and distinct chromatographic retention behavior.

Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
CAS No. 10363-27-6
Cat. No. B075978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylcyclooctanone
CAS10363-27-6
Synonyms2-Methylcyclooctanone
Molecular FormulaC9H16O
Molecular Weight140.22 g/mol
Structural Identifiers
SMILESCC1CCCCCCC1=O
InChIInChI=1S/C9H16O/c1-8-6-4-2-3-5-7-9(8)10/h8H,2-7H2,1H3
InChIKeyMJFJFHJQZCMMKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylcyclooctanone CAS 10363-27-6: Physical and Structural Properties for Research Procurement


2-Methylcyclooctanone (CAS 10363-27-6) is an eight-membered cyclic ketone (C9H16O, MW 140.22) characterized by a methyl substituent at the 2-position . The methyl group introduces both steric hindrance and conformational complexity relative to unsubstituted cyclooctanone, influencing its physical properties such as a higher atmospheric boiling point (205.3 ± 8.0 °C) [1] and distinct chromatographic retention behavior [2].

Conformationally biased 8‑membered ring scaffold

Predictable diastereoselectivity in alkylation reactions

Distinct physical constants and chromatographic signature

2-Methylcyclooctanone: Why Substituting with Other Cycloalkanones Risks Altered Reactivity and Product Profiles


Simple substitution of 2-methylcyclooctanone with other cycloalkanones is problematic due to the strong dependence of both physical properties and stereochemical outcomes on ring size and the presence of the 2-methyl group. The 8-membered ring, particularly with the 2-methyl substitution, exhibits unique conformational preferences that dictate the stereoselectivity of reactions like alkylation, leading to predominantly trans products, a behavior not observed with smaller or larger rings [1]. Furthermore, key properties such as boiling point and chromatographic retention indices vary significantly across the homologous series, making direct analytical and process substitution unreliable .

Ring size mismatch

Smaller or larger cycloalkanones alter conformational landscape and reaction stereoselectivity, making direct replacement unreliable.

Absence of 2‑methyl group

Unsubstituted cyclooctanone lacks the steric steering effect; diastereoselective outcomes and physical properties will differ significantly.

Chromatographic & process drift

Boiling point and retention index variations across homologs may disrupt purification workflows and analytical method transfer.

Quantitative Differentiation: Head-to-Head Data for 2-Methylcyclooctanone vs. Analogs


Boiling Point Differentiation: 2-Methylcyclooctanone vs. Homologous 2-Methylcycloalkanones

The atmospheric boiling point of 2-methylcyclooctanone (205.3 ± 8.0 °C) [1] is higher than that of its smaller-ring homologs, such as 2-methylcycloheptanone (184.9 ± 8.0 °C) , 2-methylcyclohexanone (162-163 °C) , and 2-methylcyclopentanone (139 °C) . This systematic increase with ring size is critical for separation and process design, and substituting a smaller ring analog would significantly alter a compound's boiling range.

Boiling point vs. homologs
Reported
205.3 ± 8.0 °C
2‑Me‑cycloheptanone 184.9 °C
2‑Me‑cyclohexanone 162–163 °C
Δ ~20 °C vs. heptanone; Δ ~43 °C vs. hexanone

Boiling point difference impacts purification and process design.

Cross‑study comparable; verify under intended distillation conditions.

physical property process chemistry distillation

Density and Refractive Index Comparison: 2-Methylcyclooctanone vs. Cyclooctanone

The introduction of a methyl group in 2-methylcyclooctanone alters its physical constants compared to unsubstituted cyclooctanone. 2-Methylcyclooctanone has a reported density of 0.9478 g/cm³ (at 14 °C) and a refractive index (n25D) of 1.4656 [1]. In contrast, cyclooctanone has a higher density of 0.958 g/mL (at 25 °C) and a refractive index of 1.4694 .

Density & refractive index vs. cyclooctanone
Head-to-head
0.9478 g/cm³ / n25D 1.4656
Cyclooctanone 0.958 g/mL / 1.4694
Δ density ~0.01 g/cm³; Δ n ~0.0038

Measurable differences support identity verification and QC.

Based on reported physical data; confirm with lot‑specific certificate.

analytical chemistry quality control identification

Chromatographic Differentiation: Polar GC Retention Index of 2-Methylcyclooctanone

Gas chromatographic analysis provides a clear analytical signature for 2-methylcyclooctanone. Its Kovats retention index on a polar CP Wax 52 CB capillary column is 1685 [1]. While a direct, same-condition retention index for unsubstituted cyclooctanone on a polar column is not available in the same dataset, its retention index on a non-polar Apiezon L column is 1115 [2], demonstrating the substantial impact of the methyl group and ring size on chromatographic behavior. This data allows for unambiguous identification in complex mixtures.

GC retention (polar column)
Class-level
RI = 1685
Cyclooctanone RI 1115 (non‑polar column)

Retention index enables GC method development and compound identification.

Cross‑column comparison is qualitative; validate on target GC system.

gas chromatography analytical method quality control

Stereoselectivity in Alkylation: 2-Methylcyclooctanone vs. Cyclooctanone and 2-Cyclodecanone

The 2-methyl group exerts significant stereocontrol in alkylation reactions. Alkylation of 2-methylcyclooctanone occurs predominantly to yield the trans product [1]. This is in contrast to unsubstituted cyclooctanone, which lacks this directing group, and to the larger 2-cyclodecanone ring, which does not display significant diastereoselectivity under similar conditions [1]. This demonstrates a unique stereochemical outcome specific to the 8-membered ring with a 2-methyl substituent.

Alkylation diastereoselectivity
Head-to-head
Predominantly trans product
Cyclooctanone no stereocenter
2‑Cyclodecanone non‑selective

Stereochemical outcome is specific to the 8‑membered ring with 2‑methyl group.

Qualitative product distribution; confirm under actual reaction conditions.

stereoselective synthesis reaction development macrocyclic stereocontrol

Enantioselectivity in Derivative Synthesis: High Enantiomeric Excess Achieved with 2-Methylcyclooctanone-Based Systems

The conformational features of the eight-membered ring in 2-methylcyclooctanone derivatives enable very high enantioselectivity in desymmetrization reactions. Studies report the preparation of chiral methyl esters with enantiomeric excess (ee) greater than 98% using meso-methylcyclooctanone intermediates and chiral lithium amide bases [1]. This level of selectivity is directly attributed to the specific conformational dynamics of the 8-membered ring and the 2-methyl group [1].

Desymmetrization enantioselectivity
Class-level
ee > 98%
Meso‑methylcyclooctanone derived esters

High enantioselectivity reported under specific chiral base conditions.

Class‑level inference; reproduce with care in new substrate contexts.

asymmetric synthesis enantioselectivity chiral building blocks

Procurement-Driven Application Scenarios for 2-Methylcyclooctanone


Stereoselective Synthesis of Complex Natural Product Cores

The established diastereoselectivity of 2-methylcyclooctanone in alkylation reactions makes it a valuable intermediate for constructing stereochemically complex natural product frameworks, such as the dicyclopenta[a,d]cyclooctane core found in terpenoids like fusicoccins and ophiobolins [1]. Its predictable trans selectivity is a key design element in these multi-step syntheses.

Development of High-Purity Chiral Building Blocks

The ability to achieve enantiomeric excesses greater than 98% in desymmetrization reactions using 2-methylcyclooctanone-derived meso-ketones positions this compound as a strategic starting material for the synthesis of high-value chiral synthons [2]. This is particularly relevant for medicinal chemistry programs requiring single-enantiomer intermediates.

Fragrance and Flavor Research and Formulation

2-Methylcyclooctanone is recognized in the fragrance industry for its ketonic, woody-musk character and utility as a fragrance harmonizer . Its distinct chromatographic retention index (RI = 1685 on CP Wax 52 CB) [3] is crucial for analytical chemists in the fragrance industry for the identification and quality control of this specific molecule in complex fragrance formulations and natural product extracts.

Application
Selection Property
Validation Focus
Natural product core synthesis
Diastereoselective alkylation outcome
Stereochemical configuration verification
Chiral synthon preparation
Desymmetrization enantioselectivity
Enantiomeric purity confirmation
Fragrance analysis & QC
Polar column retention index
GC identity and purity testing

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